![molecular formula C14H10Cl2O2 B1334102 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-81-9](/img/structure/B1334102.png)
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid
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Overview
Description
2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid: is a chemical compound with the molecular formula C14H10Cl2O2 It is characterized by the presence of two chlorine atoms attached to a biphenyl structure, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Halogenation: The biphenyl precursor is subjected to halogenation to introduce chlorine atoms at the 3’ and 5’ positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Acetylation: The halogenated biphenyl is then reacted with acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3) to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., Pd/C).
Substitution: NaOCH3, KOtBu, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’,5’-Dichloro-[1,1’-biphenyl]-2-yl)acetic acid
- 2-(3’,5’-Dichloro-[1,1’-biphenyl]-3-yl)acetic acid
Uniqueness
2-(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms and the acetic acid group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular formula C14H10Cl2O2. It features a biphenyl structure with two chlorine substituents at the 3' and 5' positions, linked to an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties . Additionally, studies have shown that it can modulate signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
Research Findings
-
Anti-inflammatory Effects :
- In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
- A recent animal study showed significant reduction in edema when administered to subjects with induced inflammation, further supporting its therapeutic potential .
- Antimicrobial Activity :
-
Anticancer Potential :
- In cancer cell lines, this compound demonstrated cytotoxic effects, particularly in breast cancer models. It was observed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- A case study involving a synthetic derivative of this compound showed promising results in reducing tumor size in xenograft models .
Case Studies
Study | Findings | |
---|---|---|
In vitro study on inflammatory cytokines | Reduced TNF-alpha and IL-6 levels | Suggests anti-inflammatory properties |
Animal model for edema | Significant reduction in swelling | Potential therapeutic use in inflammatory diseases |
Antimicrobial screening | Effective against S. aureus (MIC = 32 µg/mL) | Moderate antibacterial activity observed |
Cancer cell line assays | Induced apoptosis in MCF-7 cells | Potential anticancer agent |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other biphenyl derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
2-(3',5'-Dichloro-[1,1'-biphenyl]-2-yl)acetic acid | Similar biphenyl structure with different substitution pattern | Moderate anti-inflammatory effects |
2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid | Similar but with chlorine at a different position | Lower cytotoxicity compared to the 4-substituted variant |
The unique substitution pattern of this compound enhances its reactivity and biological interactions compared to its analogs.
Properties
IUPAC Name |
2-[4-(3,5-dichlorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHTZJHYFTNKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374162 |
Source
|
Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-81-9 |
Source
|
Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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